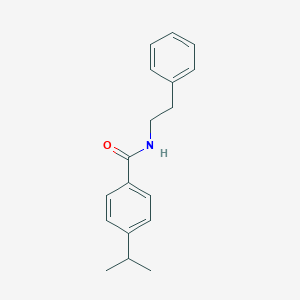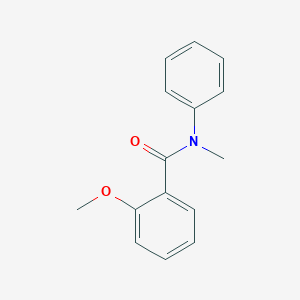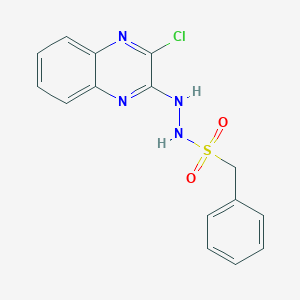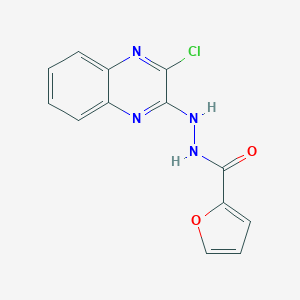
Ethyl 1-(2-thienylcarbonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-thienylcarbonyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Etifoxine and is used as an anxiolytic agent in some countries. Etifoxine has been studied extensively for its potential therapeutic effects, and
Mecanismo De Acción
Etifoxine is believed to exert its anxiolytic effects through its interaction with the GABAergic system. It has been shown to enhance GABAergic neurotransmission by increasing the affinity of GABA for its receptor, and by increasing the activity of the GABA-A receptor.
Biochemical and Physiological Effects:
Etifoxine has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been shown to improve memory and cognitive function in animal models and in human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etifoxine has several advantages for lab experiments, including its ability to enhance GABAergic neurotransmission, its anxiolytic and analgesic effects, and its effects on memory and cognition. However, it also has limitations, including its potential for abuse and its side effects.
Direcciones Futuras
There are several future directions for research on Etifoxine. These include further studies on its effects on memory and cognition, its potential therapeutic effects in other conditions, and its potential for abuse and dependence. Additionally, there is a need for more studies on the safety and efficacy of Etifoxine in humans.
Métodos De Síntesis
Etifoxine is synthesized by reacting 2-thiophenecarboxylic acid with ethylamine to form ethyl 2-thienylcarbamate. This intermediate is then reacted with piperidine-4-carboxylic acid to form Etifoxine.
Aplicaciones Científicas De Investigación
Etifoxine has been studied for its potential therapeutic effects in a variety of conditions, including anxiety disorders, depression, and neuropathic pain. It has also been studied for its effects on memory and cognition.
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-2-17-13(16)10-5-7-14(8-6-10)12(15)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 |
Clave InChI |
ZROUMTSFANCIHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)






